molecular formula C15H9NS B14138872 4-(1-Benzothiophen-2-yl)benzonitrile

4-(1-Benzothiophen-2-yl)benzonitrile

Cat. No.: B14138872
M. Wt: 235.31 g/mol
InChI Key: GDRMBPBBGSQSTN-UHFFFAOYSA-N
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Description

Significance of Benzothiophene (B83047) and Benzonitrile (B105546) Scaffolds in Functional Materials Science

The individual components of 4-(1-Benzothiophen-2-yl)benzonitrile, namely benzothiophene and benzonitrile, are foundational scaffolds in the synthesis of functional organic materials. Their distinct electronic characteristics make them ideal building blocks for constructing complex molecules with tailored properties for applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs).

Benzothiophene, a heterocyclic compound consisting of a fused benzene (B151609) and thiophene (B33073) ring, has long been recognized for its utility in medicinal chemistry. nih.gov However, its application in materials science, particularly optoelectronics, has seen a significant rise over the past few decades. Thiophene-based oligomers and polymers are fundamental components in the development of organic materials due to their excellent charge transport properties and environmental stability. bgu.ac.il

The incorporation of the benzothiophene unit into larger π-conjugated systems began as part of a broader exploration into fused aromatic rings to create more rigid and planar structures, which enhances intermolecular π-π stacking and improves charge mobility. Benzothiophene derivatives have been utilized as building blocks in fluorescent dyes, organic solar cells as electron acceptors, and in various photoelectric devices. rsc.orgktu.edu More recently, they have been integrated into blue light-emitting polymers for OLEDs, where their inclusion in a polymer backbone helps to tune the electronic energy levels and enhance device efficiency and stability. rsc.org The inherent electron-rich nature and rigid structure of the benzothiophene scaffold make it a reliable component for constructing hole-transporting and emissive materials.

The benzonitrile scaffold, a benzene ring functionalized with a nitrile (-C≡N) group, plays a crucial role as an electron-withdrawing or acceptor unit in organic electronic materials. The strong dipole moment and electron-deficient nature of the nitrile group significantly influence the electronic properties of the molecule to which it is attached.

In the design of materials for organic electronics, the benzonitrile moiety is commonly introduced to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a compound. researchgate.net This is a key strategy for developing n-type (electron-transporting) materials and for tuning the energy levels in donor-acceptor systems to control the band gap. rsc.org For instance, carbazole-benzonitrile derivatives have been successfully developed as host materials in blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, where the benzonitrile unit facilitates efficient electron transport. researchgate.netrsc.org The inclusion of the nitrile group can also enhance the thermal stability and influence the molecular packing of materials in thin films, which are critical parameters for device performance and longevity.

Rationale for Investigating the this compound Framework

The rationale for designing and investigating the this compound framework is rooted in the principles of molecular engineering for donor-acceptor systems. By covalently linking the electron-donating benzothiophene unit to the electron-accepting benzonitrile unit, a potent "push-pull" electronic system is created.

The direct linkage between the benzothiophene and benzonitrile moieties creates an extended π-conjugated system that allows for efficient electronic communication between the donor and acceptor components. This synergy leads to several beneficial effects:

Reduced HOMO-LUMO Gap: The donor character of benzothiophene tends to raise the Highest Occupied Molecular Orbital (HOMO) energy level, while the acceptor nature of benzonitrile lowers the LUMO level. The net result is a reduction in the energy gap, which directly influences the absorption and emission properties of the molecule, often shifting them to longer wavelengths. researchgate.net

Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron can move from the HOMO, which is typically localized on the donor (benzothiophene), to the LUMO, which is predominantly localized on the acceptor (benzonitrile). This ICT state is fundamental to the operation of many optoelectronic devices.

Enhanced Molar Absorptivity: The D-A structure often leads to strong ICT absorption bands, which is highly desirable for applications in organic photovoltaics where efficient light harvesting is required.

Improved Delocalization: The planarity and conjugation across the molecule facilitate electron delocalization, which is a key factor in achieving high charge carrier mobility in organic field-effect transistors (OFETs). researchgate.net

The table below illustrates the general electronic effects of combining donor and acceptor units.

MoietyElectronic CharacterTypical Effect on Energy Levels
BenzothiopheneElectron Donor (D)Raises HOMO Level
BenzonitrileElectron Acceptor (A)Lowers LUMO Level
D-A CombinationPush-Pull SystemReduces HOMO-LUMO Energy Gap

This table presents generalized trends in donor-acceptor systems.

The this compound framework serves as a model scaffold that embodies key design principles for advanced donor-acceptor materials. Systematic investigation of such structures has demonstrated that planarity, conjugation, and electron delocalization are critical for determining the band gap energy. researchgate.netnih.gov

Key design principles include:

Tuning of Energy Levels: The electronic properties can be finely tuned by modifying either the donor or acceptor unit. Introducing stronger electron-donating groups to the benzothiophene core would further raise the HOMO level, while using stronger electron-withdrawing groups than nitrile would lower the LUMO even more. This allows for precise engineering of the material's band gap to match the requirements of a specific application (e.g., absorbing a particular part of the solar spectrum). researchgate.netrsc.org

Controlling Molecular Geometry: The dihedral angle (twist angle) between the donor and acceptor units is a critical parameter. A smaller dihedral angle leads to a more planar structure, which enhances π-conjugation and generally results in a smaller band gap and better charge transport. nih.gov

Building Block for Polymers: The compound can be functionalized with reactive groups (like bromine or boronic esters) to serve as a monomer in polymerization reactions. Incorporating this D-A unit into a polymer backbone is a proven strategy for creating high-performance materials for organic solar cells and OFETs. nih.govnih.gov

The following table summarizes the relationship between structural modifications and their expected impact on the electronic properties of a D-A system based on the this compound framework.

Structural ModificationEffect on Donor/Acceptor StrengthImpact on HOMO LevelImpact on LUMO LevelImpact on Band Gap
Add electron-donating group to BenzothiopheneStronger DonorIncreaseMinor ChangeDecrease
Add electron-withdrawing group to BenzothiopheneWeaker DonorDecreaseMinor ChangeIncrease
Add electron-donating group to BenzonitrileWeaker AcceptorMinor ChangeIncreaseIncrease
Add electron-withdrawing group to BenzonitrileStronger AcceptorMinor ChangeDecreaseDecrease

This interactive table demonstrates established design principles for tuning the properties of donor-acceptor conjugated materials. researchgate.netrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9NS

Molecular Weight

235.31 g/mol

IUPAC Name

4-(1-benzothiophen-2-yl)benzonitrile

InChI

InChI=1S/C15H9NS/c16-10-11-5-7-12(8-6-11)15-9-13-3-1-2-4-14(13)17-15/h1-9H

InChI Key

GDRMBPBBGSQSTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Synthetic Methodologies for 4 1 Benzothiophen 2 Yl Benzonitrile and Its Derivatives

Strategic Approaches to Constructing the Benzothiophene (B83047) Core

The formation of the benzothiophene ring system is the critical phase in the synthesis of the target compound and its analogues. Chemists have devised a number of elegant strategies that offer different advantages in terms of substrate scope, functional group tolerance, and reaction conditions. These methods primarily focus on the creation of the fused thiophene (B33073) ring onto a benzene (B151609) precursor.

Cyclization Reactions for Benzothiophene Formation

Cyclization reactions are a cornerstone in the synthesis of benzothiophenes, providing a direct route to the fused ring system. These reactions can proceed through various mechanisms, including electrophilic, transition-metal-catalyzed, and radical pathways.

A prominent method for constructing 2,3-disubstituted benzothiophenes involves the electrophilic cyclization of ortho-alkynyl thioanisoles. nih.govnih.gov This approach utilizes an electrophilic sulfur species to initiate an intramolecular cyclization cascade. A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been effectively employed as the electrophile. nih.govnih.gov The reaction proceeds under mild, ambient temperature conditions and demonstrates tolerance to a variety of functional groups on the alkyne substituent. nih.gov

The proposed mechanism commences with the attack of the alkyne's carbon-carbon triple bond on the electrophilic sulfur of the salt, leading to the elimination of dimethyl sulfide (B99878) and the formation of a sulfonium (B1226848) cation intermediate. researchgate.netorganic-chemistry.org This intermediate then undergoes an intramolecular cyclization, followed by demethylation, to yield the 3-thiomethylated benzothiophene product. organic-chemistry.org This method is advantageous due to its high yields and the introduction of a valuable thiomethyl group at the 3-position. nih.govnih.gov

Various electrophiles have been utilized for this type of cyclization, including iodine (I₂), iodine monochloride (ICl), N-iodosuccinimide (NIS), bromine (Br₂), N-bromosuccinimide (NBS), phenylsulfenyl chloride (PhSCl), and phenylselenyl bromide (PhSeBr). nih.gov The choice of electrophile can influence the nature of the substituent at the 3-position of the resulting benzothiophene. For instance, the reaction of o-anisole- and o-thioanisole-substituted ynamides with I₂, NBS, and NCS leads to the formation of 3-halogenated 2-amidobenzothiophenes. organic-chemistry.org

Below is a table summarizing the outcomes of electrophilic cyclization with various substituted alkynyl thioanisoles.

EntryStarting Alkynyl ThioanisoleProductYield (%)
12-(Phenylethynyl)thioanisole2-Phenyl-3-(methylthio)-1-benzothiophene95
22-((4-Methoxyphenyl)ethynyl)thioanisole2-(4-Methoxyphenyl)-3-(methylthio)-1-benzothiophene96
32-((4-Chlorophenyl)ethynyl)thioanisole2-(4-Chlorophenyl)-3-(methylthio)-1-benzothiophene94
42-(Cyclohexylethynyl)thioanisole2-Cyclohexyl-3-(methylthio)-1-benzothiophene92
55-Bromo-2-(phenylethynyl)thioanisole6-Bromo-2-phenyl-3-(methylthio)-1-benzothiophene95

Data sourced from Kesharwani et al., J. Org. Chem., 2022. organic-chemistry.org

Transition metal catalysis offers a powerful and versatile platform for the synthesis of benzothiophenes through C-S bond formation. researchgate.netresearchgate.net Both copper and palladium catalysts have been extensively used to facilitate the intramolecular cyclization of appropriately substituted precursors.

One such strategy involves the reaction of a thiophenol bearing a gem-dibromoethenyl group. rsc.org The use of a copper catalyst promotes an intramolecular Ullmann-type reaction to afford 2-bromobenzothiophenes. rsc.org In contrast, employing a palladium catalyst in the presence of a suitable coupling partner enables a tandem process involving intramolecular C-S bond formation and subsequent C-C bond formation (e.g., Suzuki-Miyaura, Sonogashira, or Heck reactions), leading to a diverse array of 2-substituted benzothiophenes. rsc.org

Copper-catalyzed double Ullmann coupling has also been reported for the synthesis of 2-trifluoromethylbenzothiophene. rsc.org Another approach involves a copper-catalyzed reaction between (2-iodobenzyl)triphenylphosphonium bromide and thiocarboxylic acids, which proceeds via a sequential Ullmann-type C-S coupling and an intramolecular Wittig reaction to furnish benzothiophenes. acs.org

The following table presents examples of transition metal-catalyzed benzothiophene synthesis.

CatalystSubstrateCoupling Partner/ConditionsProduct
Copperortho-(gem-Dibromoethenyl)thiophenolUllmann Coupling2-Bromobenzothiophene
Palladiumortho-(gem-Dibromoethenyl)thiophenolArylboronic acid (Suzuki-Miyaura)2-Arylbenzothiophene
Copper(2-Iodobenzyl)triphenylphosphonium bromideThiocarboxylic acid2-Substituted benzothiophene

Radical cyclization reactions provide an alternative and often complementary approach to the synthesis of the benzothiophene core. rsc.org These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the thiophene ring.

A notable example is the visible-light-promoted intermolecular radical cyclization of disulfides and alkynes. rsc.org This reaction proceeds without the need for transition-metal catalysts or additional additives, using oxygen as the sole oxidant. rsc.org The proposed mechanism initiates with the homolytic cleavage of the disulfide under photoirradiation to generate a phenylthiyl radical. rsc.org This radical then adds to the alkyne to form a vinyl radical, which subsequently undergoes intramolecular cyclization to produce an aryl radical. rsc.org Oxidation of this aryl radical by oxygen ultimately leads to the benzothiophene product. rsc.org This method is highly practical due to its mild conditions and the use of readily available starting materials. rsc.org

Another radical approach involves the cyclization of a bifunctional substrate containing an aryl-Br and an alkenyl-SMe moiety, using catalytic Bu₃SnCl and AIBN with NaCNBH₃. rsc.org This reaction is believed to proceed through the formation of an aryl radical which then attacks the sulfur atom. rsc.org Electrochemical methods have also been developed for the synthesis of benzothiophene-1,1-dioxides through a radical-involved process. nih.gov

The intramolecular Wittig reaction represents a powerful tool for the formation of heterocyclic systems, including benzothiophenes. rsc.org This reaction involves the in-situ formation of a phosphorus ylide that subsequently reacts with an internal ester, thioester, or amide functionality to construct the heterocyclic ring. rsc.org

This methodology has been successfully applied to the synthesis of new 2- and 2,3-disubstituted benzothiophenes. sciforum.net A key advantage of this approach is the mild reaction conditions required. rsc.org The process can be part of a one-step procedure using a variety of Michael acceptors and commercially available acid chlorides. rsc.org For instance, a copper-catalyzed C-S bond formation using a thiocarboxylic acid can be followed by an intramolecular Wittig reaction to yield 2-substituted benzothiophenes. rsc.org

Palladium-Catalyzed Reactions for Benzothiophene Scaffolds

Palladium catalysis stands out as a particularly robust and versatile tool for the construction and functionalization of benzothiophene scaffolds. rsc.org A wide range of palladium-catalyzed reactions have been developed, including cross-coupling, C-H activation, and carbonylative cyclization methods.

A novel process for the synthesis of dibenzothiophene (B1670422) derivatives involves a palladium(II)-catalyzed cleavage of C-H and C-S bonds. rsc.orgnih.gov This method is notable as it does not require an external stoichiometric oxidant. rsc.orgnih.gov The catalytic cycle is proposed to involve a reductive elimination step followed by an oxidative addition that regenerates the Pd(II) species. rsc.org This C-H/C-S coupling procedure can be utilized for the late-stage introduction of benzothiophene moieties into existing π-systems. rsc.orgnih.gov

Palladium-catalyzed oxidative heterocyclization–alkoxycarbonylation reactions offer a direct route to benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol. nih.gov This process, catalyzed by a simple PdI₂/KI system under aerobic conditions, provides the desired products in good yields. nih.gov

Furthermore, palladium-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids via C-H activation at the C2-position has been reported. acs.org This reaction provides a means to introduce aryl substituents at a specific position on the benzothiophene ring system. acs.org

The table below summarizes various palladium-catalyzed reactions for benzothiophene synthesis.

Reaction TypeCatalyst SystemSubstratesProduct
C-H/C-S CouplingPd(OAc)₂Biaryl SulfideDibenzothiophene
Carbonylative CyclizationPdI₂/KI2-(Methylthio)phenylacetylene, CO, AlcoholBenzothiophene-3-carboxylate
Direct ArylationPd(OAc)₂/Cu(OAc)₂Benzo[b]thiophene 1,1-dioxide, Arylboronic acid2-Arylbenzo[b]thiophene 1,1-dioxide
Tandem C-S/C-C CouplingPalladium catalystortho-(gem-Dibromoethenyl)thiophenol, Arylboronic acid2-Arylbenzothiophene

Integration of the Benzonitrile (B105546) Moiety via Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of bi-aryl compounds like 4-(1-benzothiophen-2-yl)benzonitrile. These methods offer a powerful and versatile way to form the C-C bond between the two aromatic systems.

The Suzuki-Miyaura cross-coupling reaction is a premier method for carbon-carbon bond formation due to its mild reaction conditions, broad substrate scope, and the commercial availability and low toxicity of boron-based reagents. chemrxiv.org The synthesis of the target scaffold can be approached in two primary ways: coupling of a benzothiophene-2-boronic acid or its ester with 4-halobenzonitrile, or the reaction of a 2-halobenzothiophene with 4-cyanophenylboronic acid.

The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. chemrxiv.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. While the reaction is tolerant of a wide range of solvents, the polarity can influence the structure and activity of catalytic intermediates. beilstein-journals.org

CatalystLigandBaseSolventTemperature (°C)Yield (%)Ref.
Pd(OAc)2PPh3K2CO3Water80Good to Excellent chemrxiv.org
NiCl2(PCy3)2-K3PO4Toluene110-130Good to Excellent nih.gov
Pd(OAc)2(PPh3)2--MgCe-HDC/Water-Excellent chemrxiv.org

This table represents typical conditions for Suzuki-Miyaura reactions involving aryl halides and boronic acids, adaptable for the synthesis of this compound.

Recent advancements have also explored nickel-catalyzed Suzuki-Miyaura couplings, utilizing O-aryl carbamates as versatile coupling partners, which can provide an alternative to traditional aryl halides. nih.gov

Besides the Suzuki reaction, other palladium-catalyzed cross-coupling reactions such as the Sonogashira and Heck reactions provide alternative pathways for constructing the benzothiophene-benzonitrile linkage.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. For the synthesis of the target compound, this could involve coupling 2-ethynyl-1-benzothiophene (B3378313) with 4-iodobenzonitrile (B145841), followed by the reduction of the resulting alkyne bridge. This method is particularly useful for creating rigid, conjugated systems. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The Heck reaction couples an unsaturated halide with an alkene. While less direct for this specific bi-aryl linkage, it can be employed to functionalize a pre-formed benzothiophene or benzonitrile with a vinyl group, which can then be further elaborated to complete the core structure. Earth-abundant transition metals are increasingly being explored as catalysts for Heck reactions to improve sustainability.

Domino and Multi-Component Reaction Protocols for Efficiency

To enhance synthetic efficiency, reduce waste, and simplify purification processes, domino (or cascade) and multi-component reactions are highly desirable. These protocols combine multiple bond-forming events in a single operation without isolating intermediates.

One-pot syntheses are particularly effective for constructing the benzothiophene ring system from acyclic precursors. morressier.com An efficient strategy involves the reaction of 2-halobenzonitrile derivatives with reagents like ethyl mercaptoacetate (B1236969) to directly form 3-amino-2-ester-functionalized benzothiophenes. nih.gov Another powerful one-pot approach is the copper-catalyzed S-arylation followed by an intramolecular annulation of in situ generated enethiolates, which can yield highly functionalized benzothiophenes. researchgate.net These methods allow for the rapid assembly of complex benzothiophene cores that already contain a nitrile-bearing phenyl group or a handle for its subsequent installation.

Microwave-assisted organic synthesis (MAOS) has become a transformative technique, significantly accelerating reaction rates and often improving yields compared to conventional heating. researchgate.net The rapid and uniform heating provided by microwave irradiation is particularly advantageous for synthesizing heterocyclic scaffolds. researchgate.net

For instance, the synthesis of 3-aminobenzo[b]thiophenes, key precursors, can be achieved rapidly by irradiating a mixture of 2-halobenzonitriles and methyl thioglycolate with microwaves. rsc.orgrsc.org This method drastically reduces reaction times from hours to minutes. rsc.org Similarly, other transformations on the benzothiophene core, such as saponification or Buchwald-Hartwig couplings, can be significantly expedited using microwave dielectric heating. rsc.org This technology is highly applicable for the efficient construction and functionalization of the benzonitrile-benzothiophene framework. manipal.edu

Reaction TypeReactantsConditionsTimeYield (%)Ref.
Benzothiophene formation2-halobenzonitriles, methyl thioglycolateDMSO, Et3N, 130 °C, MW< 1 hour58-96 rsc.orgrsc.org
Saponification2-acetylbenzothiopheneBasic conditions, 100 °C, MW3 minExcellent rsc.org
Buchwald-Hartwig CouplingBromobenzothiophene, AminePd(OAc)2, Cs2CO3, BINAP, 150 °C, MW75 minGood rsc.org

This table illustrates the efficiency gains achieved by using microwave-assisted synthesis for key steps in building benzothiophene scaffolds.

Derivatization Strategies of the this compound Backbone

Once the core this compound structure is assembled, further derivatization can be performed to modulate its properties for specific applications. Direct C-H functionalization is an appealing strategy for rapidly producing analogue libraries for structure-activity relationship (SAR) studies. hw.ac.uk

The benzothiophene ring offers several sites for functionalization. The C3-position is often the most nucleophilic and susceptible to electrophilic substitution. hw.ac.uk Palladium-catalyzed C-H arylation can also be used to introduce additional aryl groups at various positions on the benzothiophene ring.

Furthermore, the nitrile group on the benzonitrile ring can be transformed into other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine (aminomethyl group). These transformations open up a wide range of possibilities for further conjugation or modification. The benzonitrile moiety itself can be introduced onto a functionalized benzothiophene core using reagents like 4-iodobenzonitrile in a Suzuki coupling reaction, serving as a final derivatization step. nih.govresearchgate.net

Functionalization at the Benzothiophene Core

One effective approach is the use of domino reactions to build complex, functionalized benzothiophenes from simpler starting materials. For instance, a one-pot domino protocol can be employed for the regioselective synthesis of highly functionalized 5-amino-2,7-diaryl-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitriles. malayajournal.org This process involves a sequence of Knoevenagel condensation, Michael addition, intramolecular Thorpe-Ziegler cyclization, tautomerization, and elimination reactions. malayajournal.org Similarly, an efficient synthesis of 3-amino-2-formyl-functionalized benzothiophenes has been achieved through a domino protocol, which provides valuable intermediates for further elaboration. nih.govacs.org These intermediates can be reacted with ketones, 1,3-diones, or hydrazine (B178648) derivatives to form fused pyridine (B92270) systems like benzothieno[3,2-b]pyridines or to introduce hydrazone functionalities. nih.gov

Palladium-catalyzed cross-coupling reactions are another cornerstone for functionalizing the benzothiophene core. These reactions enable the formation of carbon-carbon bonds with high efficiency and selectivity. For example, palladium-catalyzed direct C-H arylation can introduce aryl groups at the C2 or C3 positions. researchgate.netresearchgate.net While the C2 position of benzothiophene is generally more reactive, specific catalytic systems have been developed to achieve arylation at the less reactive C3 position. researchgate.netresearchgate.net

The table below summarizes examples of functionalization reactions on the benzothiophene core, leading to various derivatives.

Substituent Effects on the Benzonitrile Moiety

The electronic nature of substituents on the benzonitrile ring plays a critical role in modulating the chemical reactivity and physical properties of the entire molecule. The nitrile group (–CN) is strongly electron-withdrawing, and its effects can be further tuned by the introduction of other functional groups on the phenyl ring.

Studies on analogous biaryl systems demonstrate that substituents can influence reaction mechanisms and rates. For example, in the synthesis of axially chiral benzonitriles, the presence of either electron-donating or electron-withdrawing groups on the sulfonamide reagent did not significantly impact the optical purities of the products, though ortho-substituents led to a drop in enantiomeric ratios. nih.gov This suggests that steric hindrance near the reaction center is a dominant factor.

In the context of directed C–H functionalization, pivalophenone imine has been used as a surrogate for benzonitrile to facilitate ortho-alkylation and arylation. rsc.org This methodology is compatible with a range of substituents on the imine's phenyl ring, including methoxy, dimethylamino, fluoro, and trifluoromethyl groups, showcasing the tolerance of modern catalytic systems to diverse electronic environments. rsc.org The subsequent conversion of the elaborated imine back to a nitrile provides a powerful two-step method for producing ortho-functionalized benzonitriles. rsc.org

The table below illustrates the potential electronic influence of various substituents on the benzonitrile ring.

Regioselective Functionalization Approaches for Analogous Compounds

Achieving regioselectivity in the functionalization of benzothiophenes is a significant synthetic challenge, as direct substitution can often lead to mixtures of isomers. nih.gov The C2 position is generally more acidic and thus more reactive towards electrophiles and metallation than the C3 position. researchgate.net Consequently, developing methods for selective C3 functionalization is an area of active research. acs.org

A highly effective and metal-free strategy for achieving C3 functionalization involves the use of readily accessible benzothiophene S-oxides. nih.govresearchgate.net This approach utilizes an "interrupted Pummerer reaction" cascade. nih.govtandfonline.com The benzothiophene S-oxide is first activated, typically with an anhydride (B1165640) like trifluoroacetic anhydride (TFAA), to form a sulfoxonium intermediate. manchester.ac.uk This electrophilic species is then trapped by a nucleophilic coupling partner (such as a phenol, allyl silane, or propargyl silane). tandfonline.commanchester.ac.uk The resulting sulfonium salt intermediate is non-aromatic, which facilitates a subsequent charge-accelerated tandfonline.comtandfonline.com-sigmatropic rearrangement. tandfonline.commanchester.ac.uk This rearrangement is the key C-C bond-forming step and delivers the substituent exclusively to the C3 position. researchgate.net This method provides a powerful tool for creating C3-arylated and C3-alkylated benzothiophenes with complete regioselectivity under mild, metal-free conditions. nih.gov

In addition to the Pummerer-based methods, transition metal catalysis offers alternative routes to regioselective functionalization. Gold-catalyzed intermolecular alkyne oxyarylation with benzothiophene S-oxides provides regioselective entry to C3-alkylated benzothiophenes. acs.orgacs.org This reaction is compatible with a variety of functional groups on both the alkyne and the benzothiophene core, including halogens and esters. acs.org While this method primarily yields the C3-substituted product, a minor amount of the C7-alkylated isomer is sometimes observed. acs.org

Domino reactions also provide a pathway for constructing benzothiophene-fused heterocycles with defined regiochemistry. For example, a three-component domino reaction of thioisatins can be used to synthesize benzothiophene-fused polycyclic N-heterocycles, where the fusion occurs across the C2 and C3 positions. researchgate.net

The table below highlights key regioselective functionalization strategies applicable to benzothiophene and its analogues.

Advanced Electronic and Optoelectronic Properties of 4 1 Benzothiophen 2 Yl Benzonitrile

Fundamental Electronic Structure Elucidation

The electronic properties of 4-(1-Benzothiophen-2-yl)benzonitrile are fundamentally governed by its frontier molecular orbitals, which dictate its behavior in optoelectronic applications.

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic behavior of conjugated molecules. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and charge transport. youtube.comresearchgate.net In donor-acceptor systems like this compound, the HOMO is typically localized on the electron-donating fragment (the benzothiophene (B83047) unit), while the LUMO is localized on the electron-accepting fragment (the benzonitrile (B105546) unit). researchgate.netunisalento.it

This spatial separation of the frontier orbitals is a critical design strategy in materials for organic electronics. researchgate.net The energy of the HOMO level indicates the molecule's ability to donate an electron (its nucleophilicity), while the LUMO level's energy reflects its ability to accept an electron (its electrophilicity). youtube.comresearchgate.net The precise energy levels can be tuned by modifying the donor and acceptor groups to optimize the material for specific applications, such as organic light-emitting diodes (OLEDs). rsc.org Theoretical calculations, often using Density Functional Theory (DFT), are commonly employed to predict and analyze these orbital energies. researchgate.net

Interactive Data Table: Representative Frontier Orbital Energies in D-A Systems

The following table provides typical energy ranges for HOMO and LUMO levels in donor-acceptor compounds similar to this compound. Actual values for the specific compound may vary.

Molecular FragmentOrbitalTypical Energy Range (eV)Role in Molecule
Benzothiophene (Donor)HOMO-5.5 to -6.5Electron Donation
Benzonitrile (Acceptor)LUMO-2.5 to -4.0Electron Acceptance
Combined D-A Molecule HOMO -5.8 to -6.4 Hole Injection/Transport
Combined D-A Molecule LUMO -2.8 to -4.0 Electron Injection/Transport

A smaller energy gap facilitates the promotion of an electron from the HOMO to the LUMO, a process that corresponds to the absorption of lower-energy light. This transition creates a state of charge separation, where the electron resides on the acceptor (benzonitrile) and the resulting "hole" is on the donor (benzothiophene). This intrinsic charge separation is highly desirable for applications in photovoltaics and as emitters in OLEDs. The ability to engineer the HOMO-LUMO gap allows for precise tuning of the material's absorption and emission wavelengths. rsc.org

Photophysical Characteristics and Emission Mechanisms

The interaction of this compound with light reveals its potential as a luminescent material, with its D-A structure enabling advanced emission mechanisms observed in related compounds.

The photophysical properties of a molecule are investigated using absorption and emission spectroscopy. The absorption spectrum, typically measured using UV-Visible spectroscopy, reveals the wavelengths of light the molecule can absorb to enter an excited state. For D-A compounds, these spectra often show broad, featureless bands corresponding to intramolecular charge-transfer (ICT) transitions. researchgate.net The emission spectrum shows the wavelengths of light emitted as the molecule relaxes from its excited state back to the ground state.

In molecules like this compound, the absorption of a photon promotes an electron from the HOMO (on the benzothiophene) to the LUMO (on the benzonitrile). The subsequent emission of light (fluorescence) is often red-shifted compared to the absorption, a phenomenon known as the Stokes shift. The emission color is directly related to the HOMO-LUMO gap. researchgate.net

Interactive Data Table: Illustrative Photophysical Data for Thiophene-Benzonitrile Systems

This table presents typical spectroscopic data for D-A systems containing thiophene (B33073) or benzothiophene donors and benzonitrile acceptors.

PropertySymbolTypical RangeSignificance
Maximum Absorption Wavelengthλabs300 - 400 nmCorresponds to the S0 → S1 electronic transition.
Maximum Emission Wavelengthλem400 - 550 nmDetermines the color of the emitted light (e.g., blue to green).
Photoluminescence Quantum YieldΦPL10% - 90%Measures the efficiency of the light emission process.
Excited State Lifetimeτ1 - 20 nsThe average time the molecule spends in the excited state before emitting a photon.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows organic molecules to harvest non-emissive triplet excitons for light emission, significantly enhancing the efficiency of OLEDs. rsc.orgbeilstein-journals.org The key requirement for TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔES–T), typically less than 0.1 eV. rsc.org

Donor-acceptor architectures are the most common strategy for achieving this small ΔES–T. researchgate.net The spatial separation of the HOMO and LUMO on the donor and acceptor units minimizes the exchange energy, which is a major contributor to the singlet-triplet splitting. researchgate.netrsc.org This allows triplet excitons, formed during electrical excitation in an OLED, to be converted back to emissive singlet excitons through a process called reverse intersystem crossing (RISC). rsc.org While not confirmed for this compound itself, its D-A structure is analogous to many high-performance TADF emitters that utilize benzonitrile as an acceptor core. researchgate.netnih.gov

Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their light emission is diminished or extinguished in the solid state. bohrium.comnih.gov Aggregation-Induced Emission (AIE) is a counterintuitive phenomenon where certain molecules are non-emissive in solution but become highly luminescent upon aggregation or in the solid state. bohrium.comrsc.org

The primary mechanism for AIE is the restriction of intramolecular motions (RIM). nih.gov In solution, non-radiative decay pathways, such as molecular vibrations and rotations, dominate, quenching fluorescence. In the aggregated state, these motions are physically hindered, which blocks the non-radiative channels and opens up the radiative pathway, leading to strong light emission. nih.gov Thiophene derivatives have been shown to be effective building blocks for creating molecules with AIE properties. bohrium.comnih.gov Given that this compound contains a benzothiophene unit, it is plausible that it or its derivatives could be designed to exhibit AIE, making them suitable for solid-state lighting and sensing applications. rsc.org

Mechanofluorochromic Luminescence in Related Benzonitrile Derivatives

Mechanofluorochromic (MFC) materials are a class of stimuli-responsive compounds that exhibit changes in their fluorescence color upon the application of mechanical force, such as grinding or shearing. researchgate.net This phenomenon is primarily attributed to transitions between different solid-state phases, such as from a stable crystalline state to a metastable amorphous state, or between different crystalline polymorphs. researchgate.net These structural changes alter the intermolecular interactions and molecular packing modes, which in turn affects the electronic energy levels and, consequently, the fluorescence emission properties. rsc.org

While specific studies on the mechanofluorochromic behavior of this compound are not detailed in the provided context, the principle is well-documented in other benzonitrile and structurally related derivatives. For instance, certain donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds have been shown to exhibit mechanochromic luminescence. rsc.org The application of mechanical stress induces changes in their supramolecular structures, leading to observable shifts in emission color. rsc.org

The reversibility of this process is often achievable by exposing the mechanically altered material to solvent vapor or heat, which can restore the original molecular packing. rsc.org In some cases, the MFC effect can be unusual. For example, certain 1,4-diphenylanthracene (B13124790) derivatives, including a cyano-substituted variant, display a "hypsochromic shift" (a shift to a shorter wavelength or blue-shift) in their luminous color after grinding. mdpi.com This behavior is linked to changes from specific packing structures, like an antiparallel arrangement, to a less ordered state. mdpi.com The synthesis of molecules with distorted spatial configurations and aggregation-induced emission (AIE) characteristics is often a prerequisite for obtaining materials with prominent MFC properties. researchgate.net

Charge Transport Behavior in Solid State and Devices

The efficiency of organic electronic devices is fundamentally dependent on the charge transport characteristics of the active semiconductor material. This behavior is governed by both the intrinsic electronic properties of the individual molecules and the collective intermolecular interactions within the solid state.

The ability of an organic semiconductor to transport charge is characterized by its hole and electron mobilities. Hole transport (p-type) involves the movement of positive charge carriers through the highest occupied molecular orbital (HOMO), while electron transport (n-type) involves the movement of negative charge carriers through the lowest unoccupied molecular orbital (LUMO). researchgate.net

A key parameter influencing these properties is the internal reorganization energy (λ), which describes the energy required for the geometric relaxation of a molecule upon gaining (λe for electron) or losing (λh for hole) a charge. mdpi.com Lower reorganization energies are desirable as they facilitate more efficient charge hopping between adjacent molecules.

In benzothiophene-based materials, chemical modifications can significantly alter the transport preference. For example, in S-oxidized 2,7-diBr-BTBT derivatives, the relative values of λh and λe can be tuned. mdpi.com For 2,7-diBr-BTBTDO, λh is greater than λe, suggesting a preference for electron transport. Conversely, for 2,7-diBr-BTBTTO, λe is significantly larger than λh, indicating a preference for hole transport. mdpi.com This demonstrates how targeted structural changes can be used to engineer materials for either n-type or p-type applications.

Table 1: Calculated Reorganization Energies for S-Oxidized Benzothiophene Derivatives

CompoundHole Reorganization Energy (λh) (eV)Electron Reorganization Energy (λe) (eV)Preferred Transport Type
2,7-diBr-BTBTSimilar valuesSimilar valuesBalanced
2,7-diBr-BTBTDO~0.07 eV higher than λeLowerElectron (n-type)
2,7-diBr-BTBTTOLower~0.26 eV higher than λhHole (p-type)

This table is illustrative of trends discussed in related compounds. mdpi.com

For small-molecule organic semiconductors, charge transport is exceptionally sensitive to the crystal-packing motif. aps.org Subtle variations in molecular arrangement, known as polymorphism, can lead to dramatic changes in electronic properties and device performance. aps.orgwordpress.com Polymorphism is common in these materials due to the weak nature of van der Waals and quadrupolar interactions that govern crystal formation. aps.org

The existence of different polymorphs provides a unique opportunity to study structure-property relationships. aps.org For example, fluorinated 5,11-bis(triethylsilylethynyl)anthradithiophene (diF TES ADT) can exist in two different polymorphs that are interconvertible with temperature. researchgate.net These distinct packing arrangements result in measurable differences in the performance of field-effect transistors (FETs). aps.org The efficiency of charge transport is highly dependent on the degree of π-π stacking and the resulting electronic coupling (transfer integrals) between adjacent molecules. aps.org A packing structure that maximizes this overlap generally leads to higher charge carrier mobility. ucl.ac.uk

In some rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) derivatives, a "zipper effect" in the molecular packing can bring the conjugated cores into closer proximity, promoting stronger intermolecular orbital coupling and enhancing charge transport. nih.gov Therefore, controlling polymorphism and achieving the optimal molecular packing are critical for maximizing charge mobility in organic semiconductor devices. wordpress.com

Structural Correlations with Electronic and Optical Responses

The interplay between molecular structure, solid-state packing, and the resulting electronic and optical properties is a central theme in the design of advanced organic materials.

Structural isomerism offers a powerful tool to investigate how the precise arrangement of atoms within a molecule influences its bulk properties. A study on four isomers of didodecyl rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (C12-BTBT-C12), which differ only in the attachment points of the alkyl side-chains, revealed a profound impact on optoelectronic performance. d-nb.info

The different isomeric structures drive distinct molecular packing arrangements in the solid state. d-nb.info This, in turn, strongly affects not only the charge carrier mobility but also the ionization potential (IP) of the material due to changes in electronic delocalization and polarization effects. d-nb.info For instance, 2,7-didodecyl rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene was found to have an exceptionally high interfacial mobility, with simulations pointing towards a band-like transport mechanism, which is typically more efficient than hopping transport. d-nb.info In contrast, other isomers exhibited different packing motifs that were less conducive to efficient charge transport. d-nb.info This highlights that even subtle changes in molecular geometry, such as the positioning of side chains, can dictate the macroscopic electronic behavior. rsc.org

Table 2: Properties of C12-BTBT-C12 Structural Isomers

IsomerAlkyl Chain PositionKey Structural Feature in PackingImpact on Electronic Properties
1 3,8-didodecylColumns of slightly translated moleculesModerate charge transport expected
2 2,7-didodecylStrong intermolecular overlapStrikingly high charge carrier mobility (1.7 × 10² cm² V⁻¹ s⁻¹)
3 3,9-didodecyl-Deep ionization potential, hampering charge injection
4 2,8-didodecylMolecules nearly parallel to the layer, end-to-end contactsLess favorable for charge transport compared to isomer 2

This table is based on findings for didodecyl rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene isomers. d-nb.info

Electronic delocalization, the spreading of π-electrons over a conjugated system, is fundamental to the electronic and optical properties of these molecules. The extent and pathway of this delocalization directly influence the material's color (absorption spectrum), energy levels, and charge transport efficiency. mdpi.com

Extending the length of the π-conjugated system, for example by increasing the number of thiophene rings in a polymer backbone, generally enhances electron delocalization. mdpi.com This typically results in a red-shift of the UV-vis absorption spectrum, indicating a smaller energy gap between the HOMO and LUMO. mdpi.com

Computational Analysis of this compound Not Available in Surveyed Literature

Despite a comprehensive search for computational and theoretical investigations into the chemical compound this compound, specific studies detailing its electronic and photophysical properties through Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) were not found in the available scientific literature.

The requested article, which was to be structured around a detailed outline including geometric optimization, electrostatic potential mapping, molecular orbital analysis, and simulation of spectra, could not be generated. The search for peer-reviewed articles and databases yielded no specific data corresponding to the following outlined topics for this compound:

Ground State Electronic Properties (DFT):

No studies on the geometric optimization or conformer analysis were identified.

Information regarding the electrostatic potential and charge distribution mapping is not available.

Predictions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions have not been published.

Excited State Phenomena (TD-DFT):

There are no available simulations of the absorption and emission spectra for this compound.

Detailed elucidation of its excitation mechanisms and transition dipole moments could not be located.

While general computational methodologies for related structures such as benzothiophene and benzonitrile derivatives are well-documented, specific theoretical data for the integrated molecule, this compound, remains uncharacterized in the accessed literature. Therefore, the creation of an article with the required scientifically accurate data tables and detailed research findings is not possible at this time.

Computational Chemistry and Theoretical Investigations of 4 1 Benzothiophen 2 Yl Benzonitrile

Time-Dependent Density Functional Theory (TDDFT) for Excited State Phenomena

Calculation of Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process of a fluorophore. It is defined as the ratio of photons emitted to the photons absorbed. atto-tec.com Computational chemistry provides powerful tools to predict and understand this property by examining the delicate balance between radiative and non-radiative decay pathways of the first singlet excited state (S₁).

The theoretical calculation of Φf for a molecule like 4-(1-Benzothiophen-2-yl)benzonitrile involves determining the rate constants for radiative decay (k_r), corresponding to fluorescence, and non-radiative decay (k_nr). The quantum yield is then expressed as:

Φf = k_r / (k_r + k_nr)

The radiative decay rate, k_r, is directly related to the oscillator strength of the S₁ → S₀ transition and the energy gap between these states. Non-radiative decay pathways include internal conversion (IC) and intersystem crossing (ISC) to the triplet state. Quantum simulations, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to model these processes. For related benzothiophene-containing multiple resonance (MR) emitters, studies have shown that a higher photoluminescence quantum yield can be correlated with a smaller singlet-triplet energy gap (ΔEST) and a higher rate of reverse intersystem crossing (k_RISC), which is particularly relevant for thermally activated delayed fluorescence (TADF) materials. researchgate.net

Calculations focus on locating minima on the S₁ potential energy surface and identifying conical intersections with the ground state (S₀), which facilitate rapid, non-radiative internal conversion. nih.gov Furthermore, the calculation of spin-orbit coupling constants between singlet and triplet states is crucial for estimating the rate of intersystem crossing. researchgate.net By combining the calculated rates of all significant de-excitation channels, a theoretical fluorescence quantum yield can be determined, offering insights that guide the design of more efficient light-emitting materials. nih.gov

Table 1: Theoretical Parameters for Fluorescence Quantum Yield Calculation in Benzothiophene (B83047) Derivatives Note: This table presents illustrative data based on computational studies of related benzothiophene and heterocyclic fluorophores, as direct calculations for this compound are not specified in the provided sources. The values demonstrate the types of parameters generated in such studies.

ParameterDescriptionTypical Calculated Value RangeReference
k_r (s⁻¹) Radiative decay rate constant10⁷ - 10⁹ nih.gov
k_nr (s⁻¹) Non-radiative decay rate constant10⁷ - 10¹² nih.gov
ΔE_ST (eV) Singlet-triplet energy gap0.1 - 0.5 researchgate.net
SOC (cm⁻¹) Spin-orbit coupling constant0.1 - 1.0 researchgate.net
Φf (calc.) Calculated fluorescence quantum yield0.01 - 0.95 researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide invaluable insights into its behavior in the condensed phase, revealing how individual molecules interact to form larger supramolecular structures. These simulations can model systems containing thousands of molecules, allowing for the investigation of bulk properties, intermolecular packing, and the effects of aggregation on the material's properties. researchgate.netnih.gov

The process begins by defining a simulation box containing multiple molecules of the compound, often with a solvent if applicable. The interactions between atoms are described by a force field, which is a set of parameters and equations that calculate the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom is tracked over a set period, generating a dynamic picture of the molecular system. This approach allows for the analysis of structural organization, such as the formation of specific packing motifs, and the thermodynamic stability of different arrangements. researchgate.net

In the solid state, the performance of organic electronic materials is critically dependent on how the molecules pack together. MD simulations are employed to predict and analyze these packing structures. For complex aromatic molecules like benzothiophene derivatives, simulations can start from random arrangements or experimentally observed crystallographic unit cells to explore possible packing motifs. researchgate.net

Computational studies on similar rigid aromatic molecules have revealed that intermolecular forces, such as π-π stacking and van der Waals interactions, drive the self-assembly into ordered structures. figshare.com For instance, simulations of a benzothieno-benzothiophene (BTBT) derivative, a structurally related system, showed that a herringbone arrangement is the most energetically favorable packing motif. researchgate.net These simulations also revealed nano-segregation, where the aromatic cores and any aliphatic side chains form separate, distinct layers. This nano-structuring, along with the potential for interdigitation of side chains from adjacent layers, significantly influences the material's bulk properties. researchgate.net

Aggregation can also have profound effects on the photophysical properties of this compound. Depending on the specific intermolecular geometry in the aggregate, phenomena such as aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE) can occur. rsc.org MD simulations can help rationalize these behaviors by modeling the geometric and electronic changes that happen upon aggregation.

Table 2: Energetic Comparison of Packing Motifs from MD Simulations for BTBT Derivatives This table is based on findings for related benzothieno-benzothiophene systems and illustrates how MD simulations are used to assess the stability of different solid-state packing arrangements.

Packing MotifDescriptionRelative Energy (kJ/mol)StabilityReference
Herringbone Molecules arranged in a tilted, edge-to-face manner.0 (Reference)Most Favorable researchgate.net
π-Stacked Molecules arranged in a parallel, face-to-face manner.> 20Less Favorable researchgate.net
Lamellar Layered structure, often with segregated aromatic/aliphatic regions.Varies with side chainsDependent on substitution researchgate.net

The transport of charge and energy is fundamental to the function of organic semiconductor devices. MD simulations, often combined with quantum mechanics (QM/MM methods), can be used to study the dynamics of charge transfer and exciton (B1674681) migration between adjacent molecules of this compound in an aggregated or crystalline state.

Upon photoexcitation, an exciton (a bound electron-hole pair) is formed. This exciton can then migrate through the material via a series of hops between neighboring molecules. The efficiency of this process is governed by the electronic coupling between molecules and the reorganization energy associated with the transfer. The dynamics of this migration can be modeled computationally. For example, studies on donor-acceptor co-crystals have used a one-dimensional charge transfer (CT) exciton diffusion model to analyze experimental data, revealing diffusion constants that are highly sensitive to the crystal structure. rsc.org

Similarly, the movement of charge carriers (electrons or holes) is simulated to understand charge mobility. These simulations can reveal the pathways for charge transport and identify how factors like molecular arrangement, structural defects, and thermal motion influence conductivity. uni-frankfurt.de The dynamics of intramolecular charge transfer (ICT), a process where charge separation occurs within a single molecule upon excitation, has also been extensively studied for benzonitrile (B105546) derivatives using computational methods, providing a framework for understanding related intermolecular processes. nih.govnih.gov

Mechanistic Studies of Synthetic Reactions Using Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions. For the synthesis of the benzothiophene core present in this compound, computational studies can elucidate reaction pathways, identify key intermediates, and calculate the energetics of transition states, providing a level of detail often inaccessible through experiments alone. researchgate.nete3s-conferences.org

The synthesis of benzothiophenes can be achieved through various routes, and computational methods are used to determine the most plausible mechanism among several alternatives. benthamdirect.com This involves mapping the potential energy surface of the reaction, calculating the energies of reactants, intermediates, transition states, and products.

For example, a computational study on the formation of 5-substituted benzothiophenes investigated two possible reaction mechanisms. The calculations revealed that a pathway involving a silver-mediated cycloaddition was more kinetically favored than an alternative route. researchgate.net Another common strategy for benzothiophene synthesis is the intramolecular cyclization of an ortho-substituted benzene (B151609) ring. Mechanistic hypotheses for such reactions, like a 5-endo-dig S-cyclization of a 2-(methylthio)phenylacetylene derivative, can be rigorously tested using DFT. acs.org These calculations help rationalize experimental observations, such as product regioselectivity, and can predict the effect of catalysts or substituents on the reaction outcome. researchgate.net

The formation of this compound likely involves steps such as intramolecular cyclization to form the benzothiophene ring and a cross-coupling reaction (e.g., Suzuki or Stille coupling) to attach the benzonitrile group. Transition state (TS) theory provides the theoretical framework for understanding the rates of these chemical reactions, and computational methods are used to locate the specific TS structures and calculate their energies. fossee.in

The energy difference between the reactants and the transition state is the activation energy (or reaction barrier), which determines the reaction rate. For the synthesis of benzothiophenes, TS analysis can pinpoint the rate-determining step of a catalytic cycle. researchgate.net For instance, in palladium-catalyzed cross-coupling reactions, computational analysis can clarify the energetics of key steps like oxidative addition, transmetalation, and reductive elimination. dntb.gov.ua Similarly, in cyclization reactions, locating the transition state for the ring-closing step allows chemists to understand how electronic and steric factors influence the ease of formation of the heterocyclic ring. e3s-conferences.org This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net

Table 3: Illustrative Activation Energies for Key Steps in Benzothiophene Synthesis This table provides representative activation energy (Ea) values for reaction steps involved in forming benzothiophene scaffolds, as determined by computational studies on related systems.

Reaction StepType of ReactionTypical Ea (kcal/mol)SignificanceReference
C-S Ring Closure Intramolecular Cyclization15 - 25Forms the thiophene (B33073) ring; often rate-determining. researchgate.net
Oxidative Addition Cross-Coupling10 - 20Initiates the catalytic cycle in Pd-catalyzed reactions. researchgate.net
Reductive Elimination Cross-Coupling5 - 15Final step to form the C-C bond and regenerate the catalyst. researchgate.net
[4+2] Cycloaddition Pericyclic Reaction20 - 30Alternative pathway for forming the fused ring system. researchgate.net

Advanced Computational Models for Complex Phenomena

Advanced computational models are essential for understanding and predicting the complex behaviors of molecules like this compound in various chemical and physical contexts. These models allow researchers to simulate intricate processes that are difficult or impossible to observe experimentally. Two such powerful approaches are Molecular Electron Density Theory (MEDT) for analyzing reaction mechanisms and multi-scale modeling for predicting the performance of devices incorporating this compound.

Molecular Electron Density Theory (MEDT) Applications for Reaction Analysis

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study chemical reactivity. It posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.comnih.govluisrdomingo.com This theory is applied through rigorous quantum chemical analysis of the changes in electron density along a reaction pathway to provide insights into molecular mechanisms. nih.gov

Currently, specific MEDT studies analyzing the reaction mechanisms of this compound are not available in the reviewed literature. However, the principles of MEDT could be hypothetically applied to understand its reactivity in various organic transformations. For instance, in a potential cycloaddition reaction involving this compound, MEDT could be employed to analyze the global electron density transfer (GEDT) at the transition state. mdpi.com The magnitude of GEDT would indicate the degree of polarity of the reaction. mdpi.com Furthermore, an analysis of the conceptual DFT reactivity indices, such as electrophilicity and nucleophilicity, would help in rationalizing the chemo-, regio-, and stereoselectivity of the reaction.

A hypothetical MEDT analysis of a reaction involving this compound would involve the following steps:

Reactant Analysis: Calculation of the ground state electron density and conceptual DFT indices of this compound and the reacting partner.

Transition State Search: Locating the transition state structures for the possible reaction pathways.

Electron Density Analysis: Performing a topological analysis of the electron localization function (ELF) for the reactants and transition states to understand the bonding changes during the reaction.

Energy Profile: Calculating the activation and reaction energies to determine the kinetic and thermodynamic favorability of the different pathways.

Such a study would provide a detailed picture of the electronic and structural evolution during the reaction, offering a deeper understanding of the factors controlling the reactivity of this compound.

Applications of 4 1 Benzothiophen 2 Yl Benzonitrile in Organic Electronic Devices

Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, the efficiency of devices relies heavily on the molecular design of donor and acceptor materials that form the bulk heterojunction (BHJ) active layer. The benzothiophene (B83047) core is a recurring structural element in high-performance donor polymers and small molecules due to its rigid, planar structure and good charge transport properties. Conversely, the benzonitrile (B105546) group is utilized in non-fullerene acceptors (NFAs) to tune their electronic properties and enhance their performance.

Acceptor or Donor Components in Bulk Heterojunction Solar Cells

The fundamental principle of a bulk heterojunction solar cell involves the blending of an electron donor and an electron acceptor material. Upon absorbing light, the donor material forms an exciton (B1674681) (a bound electron-hole pair), which then diffuses to the donor-acceptor interface. At this interface, the electron is transferred to the acceptor's lowest unoccupied molecular orbital (LUMO), and the hole remains on the donor's highest occupied molecular orbital (HOMO). For efficient charge separation and collection, the energy levels of the donor and acceptor must be appropriately aligned.

Benzothiophene Derivatives as Donor Components:

Benzothiophene and its fused-ring derivatives, such as benzodithiophene (BDT), are widely used as building blocks for donor polymers in OPVs. These units contribute to a more planar polymer backbone, which facilitates intermolecular π-π stacking and improves charge carrier mobility. The electron-rich nature of the sulfur-containing ring system helps to achieve a high-lying HOMO energy level, which is crucial for a high open-circuit voltage (Voc) in the solar cell.

Benzonitrile Derivatives as Acceptor Components:

The benzonitrile group, with its strong electron-withdrawing nitrile (-CN) functionality, is a valuable component in the design of non-fullerene acceptors. The incorporation of benzonitrile into the end-groups of A-D-A (acceptor-donor-acceptor) type NFAs can effectively lower the LUMO energy level of the molecule. This tuning of the LUMO is critical for achieving efficient electron transfer from the donor material.

Recent studies have highlighted the success of benzonitrile-functionalized NFAs. For example, the substitution of benzonitrile groups on the end-groups of certain acceptor molecules has led to devices with PCEs of over 16%, accompanied by a low non-radiative recombination energy loss. mdpi.com This indicates that the benzonitrile moiety not only influences the electronic energy levels but also plays a role in optimizing the film morphology and reducing energy loss pathways. mdpi.com

The following table summarizes the performance of representative OPV devices utilizing benzothiophene-based donors and benzonitrile-based acceptors.

Donor MaterialAcceptor MaterialVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
D18BTIC-γ-2CN---16.03
D18Y6---17.61 (Ternary with BTIC-γ-2CN)

Future Directions and Emerging Technologies

The versatility of the benzothiophene and benzonitrile units extends beyond conventional OPVs, with emerging research exploring their integration into more complex and highly ordered structures for next-generation electronic applications.

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) for Electronic Applications

Covalent Organic Frameworks (COFs):

COFs are a class of crystalline porous polymers with ordered structures, making them promising candidates for electronic applications due to their potential for efficient charge transport through pre-organized pathways. The modular nature of COF synthesis allows for the incorporation of various functional building blocks.

Benzothiophene-based building blocks have been used to construct COFs for applications such as electrocatalysis. rsc.org For electronic applications, the defined π-stacking within benzothiophene-containing COFs could facilitate charge transport. Theoretical studies suggest that the electronic properties of benzothiophene-based COFs can be tuned by altering the linker units, which in turn influences charge separation and transfer within the framework.

Similarly, benzonitrile-functionalized linkers can be incorporated into COFs. These frameworks have been explored for applications like solid-phase microextraction, demonstrating their stability and functionality. nih.gov In the context of electronics, the polar nitrile groups could influence the electronic properties of the COF and its interaction with other materials.

Metal-Organic Frameworks (MOFs):

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. While traditionally used for gas storage and separation, their tunable electronic properties are making them increasingly attractive for electronic applications.

A benzothiophene-benzonitrile derivative could potentially serve as a ligand in the synthesis of MOFs. The benzothiophene unit could participate in the framework's electronic structure, while the nitrile group could either coordinate to the metal centers or be available for post-synthetic modification. The ordered arrangement of these functional ligands within the MOF structure could lead to interesting electronic and optoelectronic properties.

Development of Stimuli-Responsive Organic Electronic Materials

Stimuli-responsive materials are "smart" materials that change their properties in response to external stimuli such as light, heat, or an electric field. The development of such materials for organic electronics could lead to new types of sensors, switches, and memory devices.

While there is no direct research on stimuli-responsive materials based on 4-(1-Benzothiophen-2-yl)benzonitrile, the electronic nature of its components suggests potential in this area. For example, the donor-acceptor character of the molecule could be exploited. The charge transfer state between the electron-rich benzothiophene and the electron-poor benzonitrile could be sensitive to external stimuli.

Furthermore, benzonitrile derivatives have been shown to exhibit mechanofluorochromic properties, where their fluorescence changes in response to mechanical stress. rsc.org This is a form of stimuli-responsive behavior. It is conceivable that a molecule like this compound could be incorporated into a polymer or other material, and the interaction between the benzothiophene and benzonitrile units could be perturbed by external stimuli, leading to a change in the material's electronic or optical properties.

Interdisciplinary Research Perspectives and Future Outlook

Synergies with Materials Science and Engineering for Advanced Applications

The unique molecular structure of 4-(1-Benzothiophen-2-yl)benzonitrile, which combines an electron-rich benzothiophene (B83047) unit with an electron-withdrawing benzonitrile (B105546) group, creates a promising platform for applications in materials science. The benzothiophene core is a well-established building block in organic semiconductors due to its rigid, planar structure and good charge transport characteristics. The benzonitrile group, on the other hand, is known to influence molecular packing and enhance electron affinity.

The synergy between these two components can lead to the development of advanced materials with tunable properties. For instance, in the realm of organic electronics, this donor-acceptor (D-A) type structure is a key design principle for creating materials with small HOMO-LUMO gaps, which is advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The inherent properties of the benzothiophene and benzonitrile fragments suggest that their combination could lead to materials with balanced charge transport capabilities, a crucial factor for efficient device performance.

Role in Advanced Molecular Design for High-Performance Organic Electronics

The quest for high-performance organic electronic devices necessitates the rational design of new materials with optimized properties. This compound serves as a foundational scaffold for the development of a new generation of organic semiconductors. The benzothiophene moiety offers sites for functionalization, allowing for the tuning of solubility, molecular packing, and electronic properties through the introduction of various substituent groups.

For example, the strategic placement of alkyl chains on the benzothiophene core can enhance solution processability, a key requirement for large-area and low-cost fabrication of electronic devices. Furthermore, the modification of the benzonitrile group or the introduction of additional acceptor units can modulate the electron-accepting strength of the molecule, thereby fine-tuning its emission color and energy levels for specific OLED applications. The inherent bipolar nature of the D-A structure in this compound and its derivatives is particularly attractive for creating single-molecule host materials in phosphorescent OLEDs, which can simplify device architecture and improve efficiency.

Future Directions in Computational-Experimental Integration for Novel Material Discovery

The discovery of novel materials is increasingly driven by a close interplay between computational modeling and experimental synthesis and characterization. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can provide invaluable insights into its electronic structure, molecular geometry, and photophysical properties before embarking on complex synthetic routes.

Future research will likely see a more integrated approach where computational screening of a virtual library of this compound derivatives is used to identify promising candidates with desired characteristics. These theoretical predictions can then guide synthetic efforts, focusing resources on the most promising materials. This computational-experimental feedback loop can accelerate the discovery of new materials with enhanced performance for a variety of applications. For instance, theoretical calculations can predict the charge mobility and emission wavelengths of new derivatives, which can then be experimentally verified, leading to a deeper understanding of the structure-property relationships in this class of materials.

Broader Impact on Organic Functional Materials Research

The study of this compound and its derivatives contributes to the broader field of organic functional materials by expanding the library of available molecular building blocks and design strategies. The insights gained from investigating the fundamental properties of this compound can be extrapolated to other D-A systems, aiding in the development of a more comprehensive understanding of how molecular structure dictates material function.

The exploration of the benzothiophene-benzonitrile linkage provides a valuable case study for understanding intramolecular charge transfer (ICT) phenomena, which are central to the operation of many organic electronic devices. A deeper understanding of the photophysics of such molecules can lead to the design of more efficient and stable materials for a range of applications beyond organic electronics, including sensors, bio-imaging, and photodynamic therapy. The continued investigation into this and related molecular systems will undoubtedly push the boundaries of what is possible with organic functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1-Benzothiophen-2-yl)benzonitrile, and what catalysts are typically employed?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, benzonitrile derivatives are often prepared using aryl halides and organometallic reagents (e.g., zinc bromide) in the presence of Pd catalysts . Chemoenzymatic approaches, such as ketoreductase (KRED)-mediated bioreduction of ketone precursors, are also viable for generating enantiopure intermediates, as demonstrated in the synthesis of related benzonitrile derivatives .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for structural confirmation. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity. Researchers must independently validate analytical data, as commercial suppliers often omit such information . X-ray crystallography using programs like SHELXL is recommended for resolving crystal structures .

Q. What are the primary academic research applications of this compound?

  • Methodological Answer : Key applications include:

  • Materials Science : As a building block for organic light-emitting diodes (OLEDs), where isomers of benzonitrile derivatives influence device efficiency and color purity .
  • Pharmaceutical Chemistry : As an intermediate in synthesizing receptor agonists (e.g., S1P receptor agonists) via epoxide formation .
  • Organic Synthesis : For constructing complex molecules through hydrosilylation or cross-coupling reactions .

Advanced Research Questions

Q. How can chemoenzymatic approaches be optimized for stereoselective synthesis of intermediates related to this compound?

  • Methodological Answer : Screen large enzyme libraries (e.g., 250+ ketoreductases) to identify high-activity candidates. For example, KRED-110 demonstrated >99% enantiomeric excess (ee) in bioreductions . Optimize reaction conditions (pH, cosolvents, NADH cofactor recycling) to enhance yields. Scale-up protocols using sodium tert-butoxide for intramolecular cyclization can yield >60 g of enantiopure product .

Q. What strategies resolve contradictions in crystallographic data when using software like SHELX?

  • Methodological Answer : Address data inconsistencies by:

  • Validating input parameters (e.g., space group assignment, twinning analysis).
  • Using SHELXPRO for macromolecular refinement and SHELXD for experimental phasing in high-resolution studies .
  • Cross-referencing with spectroscopic data (e.g., NMR) to confirm molecular geometry.

Q. How do substituents on the benzothiophene ring influence the compound’s electronic properties in materials science applications?

  • Methodological Answer : Substituents alter conjugation and dipole moments, impacting charge-transfer states. For example, carbazole-phenanthroimidazole-benzonitrile derivatives exhibit tunable electroluminescence in OLEDs. Computational modeling (e.g., DFT) and fluorescence spectroscopy can quantify effects like planarization (PICT) or rehybridization (RICT) of excited states .

Q. What methodologies assess the photophysical behavior of this compound in different solvents?

  • Methodological Answer : Use time-resolved fluorescence spectroscopy to measure radiative rates and solvent polarity effects. Solvatochromic shifts in emission spectra reveal dipole moment changes. For example, solvent dielectric constants correlate with Stokes shifts in twisted intramolecular charge-transfer (TICT) states .

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